L-thiocitrulline

Catalog No.
S1526010
CAS No.
156719-37-8
M.F
C6H13N3O2S
M. Wt
191.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-thiocitrulline

CAS Number

156719-37-8

Product Name

L-thiocitrulline

IUPAC Name

(2S)-2-amino-5-(carbamothioylamino)pentanoic acid

Molecular Formula

C6H13N3O2S

Molecular Weight

191.25 g/mol

InChI

InChI=1S/C6H13N3O2S/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1

InChI Key

BKGWACHYAMTLAF-BYPYZUCNSA-N

SMILES

C(CC(C(=O)O)N)CNC(=S)N

Synonyms

N(delta)-thioureido-L-norvaline, thiocitrulline

Canonical SMILES

C(CC(C(=O)O)N)CNC(=S)N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNC(=S)N

Potential Benefits for Exercise Performance

Several studies have explored the potential of L-citrulline supplementation to enhance exercise performance. The rationale behind this investigation lies in L-citrulline's ability to increase plasma L-arginine levels, a precursor to NO synthesis. Increased NO production is hypothesized to improve blood flow, oxygen delivery, and exercise capacity. Research suggests L-citrulline supplementation may:

  • Reduce muscle fatigue: Studies have shown L-citrulline supplementation can decrease fatigue markers like ammonia and blood lactate levels during exercise, potentially leading to improved endurance .
  • Enhance muscle recovery: L-citrulline supplementation may also improve post-exercise muscle soreness and accelerate recovery, allowing for quicker return to training .

Potential Cardiovascular Effects

L-citrulline's role in NO production has also led to investigations into its potential cardiovascular benefits. NO plays a key role in vasodilation, the relaxation of blood vessels, which can help lower blood pressure. Studies have shown that L-citrulline supplementation may:

  • Reduce blood pressure: Some studies have observed modest reductions in both systolic and diastolic blood pressure, particularly in individuals with prehypertension or established hypertension . However, further research is needed to confirm these findings and establish long-term safety and efficacy.
  • Improve endothelial function: Endothelial dysfunction, characterized by impaired blood vessel lining function, is a risk factor for cardiovascular disease. L-citrulline supplementation may improve endothelial function in certain populations, potentially reducing cardiovascular risk .

It is crucial to note that L-citrulline should not be used as a substitute for established blood pressure management strategies prescribed by healthcare professionals.

Additional Research Areas

L-citrulline's potential applications are being explored in various other areas, including:

  • Muscle wasting in chronic diseases: L-citrulline's potential to improve muscle protein synthesis is being investigated in the context of muscle wasting associated with chronic illnesses like chronic obstructive pulmonary disease (COPD) .
  • Erectile dysfunction: Some research suggests L-citrulline could improve erectile function, potentially by enhancing blood flow . However, more robust research is needed to confirm these findings and establish optimal treatment approaches.

L-thiocitrulline is a sulfur-containing amino acid derivative, specifically characterized by the presence of a thiol group. Its chemical formula is C₆H₁₃N₃O₂S, and it is classified within the group of l-alpha-amino acids, which possess the L-configuration. This compound is notable for its role as a potent inhibitor of nitric oxide synthase, an enzyme crucial for the production of nitric oxide from L-arginine. L-thiocitrulline's unique structure allows it to interact selectively with various biological pathways, leading to significant pharmacological implications.

  • L-thiocitrulline acts as a competitive inhibitor of nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS) [, ].
  • By competing with L-arginine, the substrate for NOS, L-thiocitrulline reduces the production of nitric oxide (NO) in specific tissues [].
  • This inhibition of NO production is thought to be behind some of L-thiocitrulline's potential therapeutic effects [].
  • Limited information exists on the specific toxicity of L-thiocitrulline.
  • Some studies suggest it is generally well-tolerated at moderate doses.
  • However, more research is needed to determine its safety profile, especially for long-term use or high dosages.

Please note:

  • L-thiocitrulline is a research compound, and its use as a dietary supplement or therapeutic agent is not yet established.
  • It is important to consult with a healthcare professional before considering any use of L-thiocitrulline.
, primarily due to its thiol group. Key reactions include:

  • Oxidation: L-thiocitrulline can undergo oxidation to form disulfide bonds, which can affect its biological activity and stability.
  • Reduction: The compound can be reduced to generate thiols, which may have different biological properties.
  • Substitution: It can engage in nucleophilic substitution reactions due to the reactivity of its thiol group, potentially forming derivatives that exhibit varied biological activities .

L-thiocitrulline is recognized for its potent inhibitory action on nitric oxide synthase. This inhibition can lead to decreased production of nitric oxide, a critical signaling molecule involved in various physiological processes such as vasodilation and neurotransmission. Studies have indicated that L-thiocitrulline exhibits selective inhibition of neuronal nitric oxide synthase, making it a candidate for therapeutic applications in conditions where modulation of nitric oxide levels is beneficial .

The synthesis of L-thiocitrulline typically involves several chemical strategies:

  • Starting Materials: The synthesis often begins with readily available amino acids or derivatives.
  • Reagents: Common reagents include sulfur-containing compounds that introduce the thiol group into the amino acid backbone.
  • Reaction Conditions: Various reaction conditions such as temperature and pH are optimized to favor the formation of L-thiocitrulline while minimizing side reactions.
  • Purification: Post-synthesis purification techniques like chromatography are employed to isolate and purify the final product .

L-thiocitrulline has several potential applications, particularly in pharmacology:

  • Therapeutic Agents: Due to its role as a nitric oxide synthase inhibitor, it may be used in treating conditions like hypertension or neurodegenerative diseases where nitric oxide dysregulation occurs.
  • Research Tools: It serves as a valuable tool in biochemical research to study nitric oxide signaling pathways and their implications in various diseases .
  • Nutraceuticals: There is growing interest in its potential use as a dietary supplement for enhancing cardiovascular health by modulating nitric oxide levels.

Research on L-thiocitrulline has focused on its interactions with various biological systems:

  • Nitric Oxide Synthase Inhibition: Studies have demonstrated that L-thiocitrulline interacts specifically with neuronal nitric oxide synthase, leading to irreversible inhibition through covalent bonding with active site residues .
  • Cellular Effects: Investigations into its cellular effects show that it can alter signaling pathways related to inflammation and oxidative stress, suggesting broader implications for health and disease management.

L-thiocitrulline shares structural similarities with other amino acids and derivatives but is unique due to its sulfur atom. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
L-citrullineC6H13N3O3Precursor to nitric oxide; lacks sulfur atom
S-methyl-L-thiocitrullineC7H15N3O2SMethylated derivative; exhibits similar inhibition
L-arginineC6H14N4O2Precursor for nitric oxide; no thiol group

Uniqueness of L-thiocitrulline:
L-thiocitrulline's incorporation of sulfur provides distinct biochemical properties not found in citrulline or arginine, particularly in terms of its inhibitory effects on nitric oxide synthase and potential therapeutic applications.

XLogP3

-3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

191.07284784 g/mol

Monoisotopic Mass

191.07284784 g/mol

Heavy Atom Count

12

MeSH Pharmacological Classification

Enzyme Inhibitors

Wikipedia

L-Thiocitrulline
Thiocitrulline

Dates

Last modified: 08-15-2023

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